molecular formula C15H16ClN3S B147740 Azure B CAS No. 531-55-5

Azure B

Cat. No. B147740
CAS RN: 531-55-5
M. Wt: 305.8 g/mol
InChI Key: DNDJEIWCTMMZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azure B is a metabolite of methylene blue (MB), a compound with a wide range of medical applications due to its ability to interact with various cellular and molecular targets. As a monodemethylated derivative of MB, azure B shares some of the biological activities and pharmacological effects of its parent compound. It has been studied for its potential role in the pharmacology and toxicology of MB, particularly in the context of monoamine oxidase (MAO) inhibition, which may contribute to both the therapeutic and adverse effects of MB .

Synthesis Analysis

The electrochemical synthesis of azure B has been explored through various studies. It involves the polymerization of azure B in an aqueous sulfuric acid solution using cyclic voltammetry. This process results in the formation of a dark blue film known as poly(azure B), which exhibits good electrochemical reversibility and fast charge transfer capabilities. The polymerization process and the properties of the resulting poly(azure B) have been characterized using different techniques, including UV-visible spectroscopy, FT-IR spectroscopy, and scanning electron microscopy .

Molecular Structure Analysis

The molecular structure of azure B and its polymeric form, poly(azure B), have been investigated through spectroscopic methods. The UV-visible and FT-IR spectra of poly(azure B) differ from those of the monomeric azure B, indicating changes in the molecular structure upon polymerization. Additionally, the polymerization mechanism has been proposed based on the observed electrochemical and spectroscopic data .

Chemical Reactions Analysis

Azure B has been shown to inhibit both MAO-A and MAO-B isozymes, with a higher potency for MAO-A inhibition. This inhibition is reversible, and azure B is found to be a more potent inhibitor than methylene blue itself. Furthermore, azure B also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes relevant to neurodegenerative disorders like Alzheimer's disease. The inhibitory effects on these enzymes are likely competitive and reversible .

Physical and Chemical Properties Analysis

The physical and chemical properties of azure B and its polymerized form have been extensively studied. Poly(azure B) shows good electrochemical stability and reversibility, with a fast charge transfer ability in various pH conditions. The polymer film contains irregular nano-pores, which could be useful for biosensor applications. The electrochemical behavior of poly(azure B) is diffusion-controlled, and its conductivity and activation energies for redox reactions have been determined. The degradation of azure B by electrochemical advanced oxidation processes (EAOPs) follows pseudo-first-order kinetics, leading to the formation of aromatic by-products and eventually mineralization to CO2 and inorganic ions .

Scientific Research Applications

Distributed Computing and Scalability

Microsoft Azure, a public cloud service, has shown potential for scientific applications. Its suitability for computational applications in scientific research has been evaluated, revealing its strength in handling CPU-intensive, embarrassingly parallel problems. Azure offers an easy way to speed up such processes with the help of the Distributed Task Library (DTL) for distributed execution of dynamically defined tasks (Wiewiura, Malawski, & Piwowar, 2015).

Weather Forecasting and Application Modernization

Azure has been successfully adapted for a weather forecast application, demonstrating its capability to modernize scientific applications using cloud technology. The process involved modifying pre-and post-processing procedures and eliminating repetitive tasks, illustrating the cloud's benefit in transforming legacy applications into modern services (Carreño, Roloff, & Navaux, 2016).

Loosely-Coupled and Ensemble-Based Simulations

For loosely coupled and ensemble-based applications, Azure provides valuable abstractions and building blocks. The introduction of the Big Job API enhances Azure's capability, offering performance comparable to other grid and cloud offerings for such applications (Luckow & Jha, 2010).

Performance Evaluation with Other Cloud Services

Comparative studies between Azure and other cloud platforms like Nimbus have been conducted, focusing on primary needs of scientific applications like computation power, storage, data transfers, and costs. The results indicate Azure's faster deployment and lower cost advantages, despite some variability (Tudoran, Costan, Antoniu, & Bougé, 2012).

Large Scale Science Experiments and Accessibility

Azure's architecture is suitable for large scale science experiments, providing a user-friendly environment for researchers with limited programming experience. A Cloud-based parameter sweep prototype, Cirrus, exemplifies how Azure can simplify large-scale research experiments (Lu, Jackson, Ekanayake, Barga, & Araujo, 2010).

Adsorption Studies and Environmental Applications

Azure B has been investigated in adsorption studies. For example, Azure B's adsorption onto CNTs/Zn:ZnO@Ni2P-NCs was optimized, showing high efficiency in the adsorption process. This research demonstrates Azure B's relevance in environmental science and water treatment applications (Dil, Ghaedi, Asfaram, Mehrabi, & Sadeghfar, 2019).

Safety And Hazards

Azure B is a chemical substance and like all chemicals, it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJEIWCTMMZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040158, DTXSID40944111
Record name Azure B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azure B

CAS RN

531-55-5, 1231958-32-9
Record name Azure B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azure B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azure B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZURE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azure B
Reactant of Route 2
Azure B
Reactant of Route 3
Reactant of Route 3
Azure B
Reactant of Route 4
Reactant of Route 4
Azure B
Reactant of Route 5
Reactant of Route 5
Azure B
Reactant of Route 6
Azure B

Citations

For This Compound
8,900
Citations
JR Shea Jr - Journal of Histochemistry & Cytochemistry, 1970 - journals.sagepub.com
… Both specificity and stoichiometry of azure B dye binding to RNA in this model system were … data of relative concentration (E/d) of azure B-RNA complex as a function of concentration of …
Number of citations: 112 journals.sagepub.com
A Petzer, BH Harvey, G Wegener, JP Petzer - Toxicology and applied …, 2012 - Elsevier
… Similar to MB, azure B also displays a variety of biological activities and may therefore contribute … of azure B with recombinant human MAO-A and -B. The results show that azure B is a …
Number of citations: 112 www.sciencedirect.com
W Löhr, N Grubhofer, I Sohmer, D Wittekind - Stain Technology, 1975 - Taylor & Francis
… A method is described for the purification of the dye azure B in quantities sufficient for … adsorbent the azure B fraction is isolated from a suitable substrate (‘technical’ azure B gained by a …
Number of citations: 34 www.tandfonline.com
H Kamino, ST Tarn - Journal of cutaneous pathology, 1991 - Wiley Online Library
… In order to overcome these technical limitations, we used azure B instead of hematoxylin as a counterstain, since azure B stains melanin green-blue and makes a strong contrast with …
Number of citations: 84 onlinelibrary.wiley.com
FS Archibald - Applied and environmental microbiology, 1992 - Am Soc Microbiol
… (vii) The strong preference of the enzyme for Azure B over VA means that the Azure B assay can be run even in the presence of VA, although some correction might be necessary. …
Number of citations: 420 journals.asm.org
E Tuite, JM Kelly - Biopolymers: Original Research on …, 1995 - Wiley Online Library
… The interactions of methylene blue, azure B, and thionine with calf thymus DNA, [poly (dG‐… planar dyes and the nucleobases: for thionine and azure B there also appears to be H‐bonds …
Number of citations: 162 onlinelibrary.wiley.com
D Shan, S Mu, B Mao - … to Fundamental and Practical Aspects of …, 2001 - Wiley Online Library
… of poly(azure B) film using RRDE and EQCM during electrolysis of azure B, detection of an intermediate generated at the disk electrode, doping and dedoping of poly(azure B) film …
H Olvera-Vargas, N Oturan, CT Aravindakumar… - … Science and Pollution …, 2014 - Springer
… of the dye azure B in … of azure B by the electrochemically generated hydroxyl radicals ( • OH) follows a pseudo-first-order kinetics. The apparent rate constants of the oxidation of azure B …
Number of citations: 40 link.springer.com
SS Martínez, EV Uribe - Ultrasonics sonochemistry, 2012 - Elsevier
… The purposes of this work were to study the degradation of azure B dye by Fenton and compare its degradation under sonolysis and sono-electroFenton (with hydrogen peroxide …
Number of citations: 94 www.sciencedirect.com
P Vaishnave, A Kumar, R Ameta, PB Punjabi… - Arabian Journal of …, 2014 - Elsevier
… azure-B by photo-Fenton reagent in the presence of ultrasound in homogeneous aqueous solution has been described. The photochemical decomposition rate of azure-B … of azure-B by …
Number of citations: 64 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.